7-Ethyl 1-Methyl 2-[(2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]-1-oxopropyl]-heptanedioate
Description
7-Ethyl 1-Methyl 2-[(2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]-1-oxopropyl]-heptanedioate is a synthetic ester derivative featuring a heptanedioate backbone with multiple functional groups, including a tert-butoxycarbonyl (Boc)-protected amine and ethyl/methyl ester substitutions. However, the provided evidence lacks direct physicochemical, pharmacological, or synthetic data for this compound, necessitating reliance on structural analogs and comparative frameworks for analysis.
Properties
Molecular Formula |
C18H31NO7 |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
7-O-ethyl 1-O-methyl 2-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]heptanedioate |
InChI |
InChI=1S/C18H31NO7/c1-7-25-14(20)11-9-8-10-13(16(22)24-6)15(21)12(2)19-17(23)26-18(3,4)5/h12-13H,7-11H2,1-6H3,(H,19,23)/t12-,13?/m0/s1 |
InChI Key |
QJOWBWKFPGEJSO-UEWDXFNNSA-N |
Isomeric SMILES |
CCOC(=O)CCCCC(C(=O)[C@H](C)NC(=O)OC(C)(C)C)C(=O)OC |
Canonical SMILES |
CCOC(=O)CCCCC(C(=O)C(C)NC(=O)OC(C)(C)C)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Ethyl 1-Methyl 2-[(2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]-1-oxopropyl]-heptanedioate involves multiple steps, including the protection of functional groups, coupling reactions, and deprotection steps. The key steps typically involve:
Protection of the amino group: The amino group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions.
Coupling reaction: The protected amino acid is coupled with the appropriate ester using coupling reagents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Deprotection: The Boc group is removed under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated synthesis equipment, high-throughput screening for reaction conditions, and purification techniques such as chromatography and crystallization to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
7-Ethyl 1-Methyl 2-[(2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]-1-oxopropyl]-heptanedioate can undergo various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions to form new amide or peptide bonds.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Coupling reagents like DCC and DMAP for amide bond formation.
Major Products Formed
Hydrolysis: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or peptides.
Scientific Research Applications
7-Ethyl 1-Methyl 2-[(2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]-1-oxopropyl]-heptanedioate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme-substrate interactions and protein modifications.
Medicine: As a precursor for the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Ethyl 1-Methyl 2-[(2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]-1-oxopropyl]-heptanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and affecting various biochemical pathways .
Comparison with Similar Compounds
Key Observations :
- The target compound exhibits higher lipophilicity (logP ~3.5) compared to GA but lower than OA/HG, suggesting intermediate membrane permeability.
- Its Boc-protected amine and ester groups enhance metabolic stability relative to carboxylic acid-containing analogs like OA/HG .
Mechanism of Action (MOA) and Target Affinity
Table 2: Predicted Target Interactions
*Target compound data are extrapolated from docking principles in ; OA/HG/GA data are experimental.
Key Findings :
- The Boc-amine and ester groups in the target compound may favor interactions with serine proteases or kinases, akin to how OA/HG bind PPAR-γ via hydrophobic pockets .
- Transcriptome analysis of OA/HG revealed overlapping anti-inflammatory pathways, suggesting that the target compound’s lipophilic structure could similarly modulate inflammatory mediators .
Functional Group Impact on Bioactivity
- Ethyl/Methyl Esters : Enhance bioavailability compared to free acids (e.g., OA/HG) by resisting rapid hydrolysis.
- Stereochemistry (2S) : Likely critical for target specificity, as seen in chiral drugs like beta-blockers or ACE inhibitors.
Biological Activity
7-Ethyl 1-Methyl 2-[(2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]-1-oxopropyl]-heptanedioate, with the CAS number 218953-26-5 and molecular formula C18H31NO7, is a complex organic compound that has garnered attention for its potential biological applications. This article delves into its biological activity, highlighting its mechanisms of action, relevant case studies, and research findings.
| Property | Value |
|---|---|
| Molecular Formula | C18H31NO7 |
| Molecular Weight | 373.45 g/mol |
| IUPAC Name | 7-O-ethyl 1-O-methyl 2-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]heptanedioate |
| CAS Number | 218953-26-5 |
| Density | 1.089 g/cm³ (predicted) |
| Boiling Point | 469.9 °C (predicted) |
| pKa | 11.06 (predicted) |
The biological activity of this compound primarily involves its interaction with enzymes and receptors. It can act as a substrate or inhibitor, modulating various biochemical pathways. The compound's structure allows it to participate in:
- Enzyme-substrate interactions: It can be utilized in studying enzyme kinetics and mechanisms.
- Inhibition of specific pathways: Potentially serving as an inhibitor for enzymes involved in metabolic processes.
Enzyme Studies
Research indicates that 7-Ethyl 1-Methyl 2-[(2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]-1-oxopropyl]-heptanedioate is valuable in studying enzyme mechanisms. For instance, it has been used to investigate the catalytic mechanisms of AOP synthase, which transforms Pimeloyl-CoA into AOP in the presence of L-alanine . This enzymatic pathway is crucial in biotin synthesis, highlighting the compound's relevance in metabolic studies.
Pharmaceutical Development
The compound serves as an intermediate in synthesizing pharmaceutical agents, particularly those related to biotin and its derivatives. Its role in synthesizing 8-Amino-7-oxopelargonic Acid Hydrochloride (A618750), an important precursor for biotin production, underscores its significance in medicinal chemistry .
Antimicrobial Research
Recent studies have explored the potential of this compound as a lead structure for developing antimicrobial agents. By understanding its inhibitory effects on specific enzymes, researchers aim to identify new therapeutic targets for antibiotic development .
Case Study: Enzyme Inhibition
A study examining the inhibition of AOP synthase by various compounds found that derivatives of 7-Ethyl 1-Methyl 2-[(2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]-1-oxopropyl]-heptanedioate exhibited significant inhibitory effects. This suggests that modifications to the compound could enhance its efficacy as an antimicrobial agent.
Research Findings: Metabolic Pathways
Investigations into metabolic pathways involving this compound have revealed its potential role in modulating key enzymatic activities. For example, it has been shown to affect the hydrolysis and reduction reactions associated with ester bonds, leading to the formation of carboxylic acids and alcohols respectively . This property may be exploited in synthetic biology applications.
Q & A
Q. What are the foundational methodologies for synthesizing 7-Ethyl 1-Methyl 2-[(2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]-1-oxopropyl]-heptanedioate?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, focusing on stereochemical control of the (2S)-configured amino group and protection/deprotection of the tert-butoxycarbonyl (Boc) group. Key steps include:
- Acylation : Coupling the heptanedioate backbone with the Boc-protected amino acid derivative under anhydrous conditions (e.g., DCC/DMAP catalysis).
- Purification : Use of flash chromatography or preparative HPLC to isolate diastereomers, ensuring >95% purity .
- Characterization : Confirmation via H/C NMR and high-resolution mass spectrometry (HRMS) to verify regiochemistry and stereochemistry .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer : A combination of advanced analytical tools is required:
Q. How can researchers integrate this compound into a theoretical framework for drug discovery or material science?
- Methodological Answer : Link the compound’s Boc-protected amino group and ester functionalities to:
- Enzyme inhibition studies : The heptanedioate backbone mimics natural substrates, enabling kinetic analysis of target enzymes (e.g., proteases) .
- Polymer chemistry : The ethyl-methyl ester groups can be hydrolyzed to generate dicarboxylic acids for biodegradable polymer synthesis .
Advanced Research Questions
Q. What strategies resolve contradictions in reported synthetic yields or stereochemical outcomes?
- Methodological Answer : Discrepancies often arise from reaction condition variability. Systematic approaches include:
- Factorial design of experiments (DoE) : Vary temperature, solvent polarity, and catalyst loading to identify critical parameters .
- Kinetic profiling : Use in-situ IR or Raman spectroscopy to monitor intermediate formation and optimize reaction timelines .
- Comparative studies : Replicate conflicting protocols with strict moisture/oxygen control, as the Boc group is sensitive to acidic hydrolysis .
Q. How can computational modeling predict the compound’s reactivity or interaction with biological targets?
- Methodological Answer : Advanced simulations include:
- Density Functional Theory (DFT) : Calculate transition states for ester hydrolysis or Boc deprotection to predict reaction pathways .
- Molecular Dynamics (MD) : Simulate binding affinities with proteins (e.g., albumin) using software like GROMACS, guided by the compound’s logP and pKa values .
- QSAR models : Correlate structural features (e.g., ester chain length) with biological activity using datasets from analogous compounds .
Q. What advanced separation technologies address challenges in isolating stereoisomers or by-products?
- Methodological Answer : Leverage cutting-edge separation methods:
- Chiral HPLC : Use cellulose-based chiral columns (e.g., Chiralpak IC) with isopropanol/hexane gradients for enantiomer resolution .
- Membrane filtration : Apply nanofiltration membranes (MWCO 500 Da) to remove low-molecular-weight impurities during large-scale synthesis .
- Crystallization-driven purification : Optimize solvent mixtures (e.g., ethyl acetate/heptane) to exploit differential solubility of diastereomers .
Data Contradiction Analysis
Q. How should researchers interpret conflicting data on the compound’s stability under varying pH conditions?
- Methodological Answer : Stability studies must account for:
- pH-dependent degradation : Conduct accelerated stability testing (40°C/75% RH) across pH 3–10, monitoring Boc group hydrolysis via LC-MS .
- Buffer system effects : Compare phosphate vs. citrate buffers, as counterions may chelate metal impurities that catalyze degradation .
- Statistical validation : Apply ANOVA to determine if observed differences are significant (p < 0.05) or artifacts of experimental design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
